2-(Chloromethyl)thiazole
Overview
Description
2-(Chloromethyl)thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
2-(Chloromethyl)thiazole is primarily employed as an intermediate in the preparation of compounds having pesticidal action . .
Mode of Action
It is known to be used in the synthesis of compounds with pesticidal action , suggesting it may interact with biological targets to exert its effects
Biochemical Pathways
As an intermediate in the synthesis of pesticidal compounds , it may play a role in the biochemical pathways related to these compounds
Result of Action
As an intermediate in the synthesis of compounds with pesticidal action , it is likely to contribute to the overall effects of these compounds. More research is needed to elucidate the specific molecular and cellular effects of this compound.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative. For instance, some thiazole derivatives have been found to inhibit certain enzymes, while others may bind to proteins and alter their function .
Cellular Effects
The cellular effects of 2-(Chloromethyl)thiazole are currently unknown. Thiazole derivatives have been found to influence cell function in various ways. For example, some thiazole derivatives can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)thiazole typically involves the reaction of allyl isothiocyanate with chlorine. The process can be summarized as follows:
Reactants: Allyl isothiocyanate (CH₂=CH-CH₂-NCS) and chlorine (Cl₂).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation with oligomeric polyethers to obtain a pure product .
Chemical Reactions Analysis
2-(Chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiazole derivatives generally undergo these reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)thiazole has a wide range of applications in scientific research:
Biology and Medicine: Thiazole derivatives, including this compound, are explored for their potential antimicrobial, antifungal, and antitumor activities.
Industry: The compound is used in the production of biocides, fungicides, and dyes.
Comparison with Similar Compounds
2-(Chloromethyl)thiazole can be compared with other thiazole derivatives:
Similar Compounds: Examples include 2-chloro-5-chloromethylthiazole, 2-aminothiazole, and 2-phenylthiazole.
Uniqueness: The presence of the chloromethyl group in this compound makes it particularly reactive and useful as an intermediate in various synthetic processes.
Properties
IUPAC Name |
2-(chloromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKAIBZKYHXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555742 | |
Record name | 2-(Chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-78-1 | |
Record name | 2-(Chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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